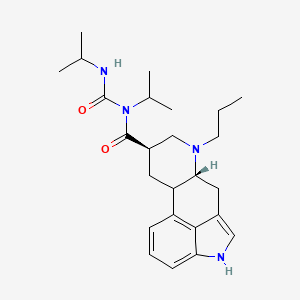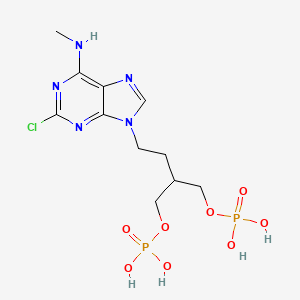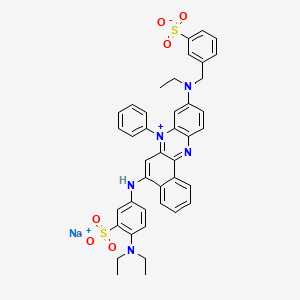
Etodesnitazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etodesnitazene, also known as desnitroetonitazene, is a synthetic opioid analgesic derived from benzimidazole. It was originally developed in the late 1950s alongside etonitazene and other related derivatives. Although it is significantly less potent than etonitazene, it is still approximately 70 times more potent than morphine in animal studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of etodesnitazene involves the reaction of 2-benzylbenzimidazole with N,N-diethylethanamine. The process typically includes the following steps:
Formation of 2-benzylbenzimidazole: This is achieved by reacting o-phenylenediamine with benzyl chloride under basic conditions.
Alkylation: The resulting 2-benzylbenzimidazole is then alkylated with N,N-diethylethanamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Etodesnitazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Etodesnitazene has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: Studies on its interaction with opioid receptors help in understanding the pharmacodynamics and pharmacokinetics of synthetic opioids.
Medicine: Research on its analgesic properties contributes to the development of new pain management therapies.
Industry: It is used in the synthesis of other benzimidazole derivatives with potential pharmaceutical applications.
Wirkmechanismus
Etodesnitazene exerts its effects by acting as a potent agonist at the µ-opioid receptor. This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased intracellular cAMP levels. The downstream effects include reduced neurotransmitter release and altered pain perception pathways .
Vergleich Mit ähnlichen Verbindungen
Etonitazene: Much more potent than etodesnitazene.
Isotonitazene: Another potent synthetic opioid with similar structure.
Metonitazene: Similar in structure but with different pharmacokinetic properties.
Mthis compound: Comparable in potency to morphine.
Uniqueness: this compound is unique due to its specific structural modifications, which confer a balance between potency and safety. Its lower potency compared to etonitazene makes it a subject of interest for developing safer analgesics .
Eigenschaften
CAS-Nummer |
14030-76-3 |
|---|---|
Molekularformel |
C22H29N3O |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
2-[2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C22H29N3O/c1-4-24(5-2)15-16-25-21-10-8-7-9-20(21)23-22(25)17-18-11-13-19(14-12-18)26-6-3/h7-14H,4-6,15-17H2,1-3H3 |
InChI-Schlüssel |
BMLPNUNXHUGDOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)




![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)








